molecular formula C20H30O4 B15143616 15-deoxy-| currency12,14-Prostaglandin D2-d9

15-deoxy-| currency12,14-Prostaglandin D2-d9

Cat. No.: B15143616
M. Wt: 343.5 g/mol
InChI Key: QUGBPWLPAUHDTI-DPRXOFBFSA-N
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Description

15-deoxy-Δ12,14-Prostaglandin D2-d9 is a metabolite of Prostaglandin D2. It is a lipid-derived molecule that plays a significant role in various biological processes. This compound is known for its involvement in inflammatory responses and has been studied extensively for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-deoxy-Δ12,14-Prostaglandin D2-d9 typically involves the dehydration of Prostaglandin D2. This process can be carried out under various conditions, including the use of dehydrating agents and specific reaction temperatures .

Industrial Production Methods: In an industrial setting, the production of 15-deoxy-Δ12,14-Prostaglandin D2-d9 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often formulated in solvents like methyl acetate for stability and ease of use .

Chemical Reactions Analysis

Types of Reactions: 15-deoxy-Δ12,14-Prostaglandin D2-d9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 15-deoxy-Δ12,14-Prostaglandin D2-d9. These products have distinct biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

15-deoxy-Δ12,14-Prostaglandin D2-d9 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 15-deoxy-Δ12,14-Prostaglandin D2-d9 involves its interaction with specific molecular targets and pathways. It acts as an agonist of the Prostaglandin D2 receptor 2 (DP2) and induces the activation of eosinophils. It also stimulates the recruitment of steroid receptor coactivator-1 to peroxisome proliferator-activated receptor γ (PPARγ) and induces PPARγ-mediated transcription. These interactions lead to various biological responses, including anti-inflammatory and cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 15-deoxy-Δ12,14-Prostaglandin D2-d9 is unique due to its specific interactions with the Prostaglandin D2 receptor 2 and its ability to induce PPARγ-mediated transcription. These properties make it a valuable compound for studying lipid-mediated signaling pathways and developing new therapeutic agents .

Properties

Molecular Formula

C20H30O4

Molecular Weight

343.5 g/mol

IUPAC Name

(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-5,5,6,6,7,7,8,8,8-nonadeuteriooct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1/i1D3,2D2,3D2,4D2

InChI Key

QUGBPWLPAUHDTI-DPRXOFBFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C/C=C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O

Origin of Product

United States

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